

# DS-1040 Tosylate: Application Notes and Protocols for Thrombotic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DS-1040 tosylate** is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This mechanism of action presents a promising therapeutic strategy for the treatment of thrombotic diseases, such as deep vein thrombosis, pulmonary embolism, and ischemic stroke. These application notes provide a comprehensive overview of **DS-1040 tosylate**, including its mechanism of action, pharmacological data, and detailed protocols for preclinical and in vitro evaluation.

### **Mechanism of Action**

DS-1040 selectively inhibits TAFIa, a carboxypeptidase that plays a crucial role in downregulating fibrinolysis.[1] TAFIa removes C-terminal lysine and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), which work in concert to convert plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. By inhibiting TAFIa, DS-1040 preserves these lysine and arginine residues on the fibrin surface, thereby promoting the binding of plasminogen and t-PA, accelerating plasmin generation, and enhancing clot lysis.[2]

Below is a diagram illustrating the role of DS-1040 in the fibrinolytic pathway.





Figure 1. Mechanism of action of DS-1040 Tosylate in the fibrinolytic pathway.

# Pharmacological Data In Vitro Potency and Selectivity

DS-1040 demonstrates high potency and selectivity for human TAFIa. The following table summarizes the in vitro inhibitory activity of DS-1040.

| Enzyme Target                             | IC50 (nmol/L) | Fold Selectivity (vs. TAFIa) |
|-------------------------------------------|---------------|------------------------------|
| Human TAFIa                               | 5.92          | -                            |
| Human Carboxypeptidase N<br>(CPN)         | 3,020,000     | >500,000                     |
| Data sourced from preclinical studies.[1] |               |                              |



## **Preclinical In Vivo Efficacy**

The efficacy of DS-1040 has been evaluated in a rat model of microthrombosis.

| Animal Model                                                                        | Treatment                        | Outcome                                   |
|-------------------------------------------------------------------------------------|----------------------------------|-------------------------------------------|
| Tissue factor-induced rat microthrombosis                                           | Intravenous DS-1040              | Reduced existing fibrin clots in the lung |
| Post-treatment with enoxaparin                                                      | Limited effect on existing clots |                                           |
| This study highlights the fibrinolytic effect of DS-1040 on established thrombi.[1] |                                  | _                                         |

## **Clinical Pharmacokinetics in Healthy Volunteers**

A first-in-human study of intravenously administered DS-1040 in healthy subjects demonstrated a dose-proportional increase in plasma exposure.

| Dose (Single IV Infusion)                                                                                                                                  | Cmax (ng/mL) | AUC (ng·h/mL) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|---------------|
| 0.1 mg                                                                                                                                                     | 3.8 ± 1.2    | 4.8 ± 1.1     |
| 0.3 mg                                                                                                                                                     | 11.2 ± 2.5   | 14.5 ± 3.2    |
| 1 mg                                                                                                                                                       | 35.9 ± 8.1   | 48.2 ± 10.9   |
| 3 mg                                                                                                                                                       | 108 ± 23     | 155 ± 35      |
| 10 mg                                                                                                                                                      | 355 ± 75     | 530 ± 112     |
| 20 mg                                                                                                                                                      | 710 ± 150    | 1100 ± 230    |
| 40 mg                                                                                                                                                      | 1450 ± 310   | 2350 ± 500    |
| Values are presented as mean ± standard deviation. Data are extrapolated from published graphical representations and should be considered approximate.[3] |              |               |



An oral formulation of DS-1040 has also been developed and tested in healthy subjects, showing a mean terminal half-life of 17.2 to 24.9 hours.[4]

# Experimental Protocols Protocol 1: In Vitro TAFIa Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of DS-1040 against purified human TAFIa.





Figure 2. Workflow for the in vitro TAFIa inhibition assay.



#### Materials:

- Purified human TAFI
- Thrombin
- Chromogenic substrate (e.g., Hippuryl-Arg)
- DS-1040 tosylate
- Assay buffer (e.g., Tris-HCl with CaCl2)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of DS-1040 tosylate in assay buffer.
- In a 96-well plate, add TAFI and either DS-1040 dilution or vehicle control.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the activation of TAFI by adding thrombin to each well.
- Incubate at 37°C for 30 minutes to allow for the generation of TAFIa.
- Add the chromogenic substrate to each well to start the enzymatic reaction.
- Immediately begin kinetic measurement of absorbance at 405 nm every minute for 30-60 minutes.
- Calculate the rate of substrate cleavage for each concentration of DS-1040.
- Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using a suitable software.



## **Protocol 2: In Vitro Clot Lysis Assay**

This protocol provides a method to assess the fibrinolytic potential of DS-1040 in a plasma environment.

#### Materials:

- Citrated human plasma
- Tissue factor (to initiate clotting)
- Calcium chloride (CaCl2)
- Tissue plasminogen activator (t-PA)
- DS-1040 tosylate
- Assay buffer
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare dilutions of DS-1040 tosylate in assay buffer.
- In a 96-well plate, mix citrated plasma with the DS-1040 dilutions or vehicle control.
- Add tissue factor and CaCl2 to initiate clot formation.
- Allow the clot to form by incubating at 37°C.
- After clot formation, add a fixed concentration of t-PA to each well to initiate fibrinolysis.
- Monitor the decrease in absorbance at 405 nm over time as the clot lyses.
- The time to 50% clot lysis is determined for each concentration of DS-1040.



• A dose-dependent decrease in the 50% clot lysis time indicates enhanced fibrinolysis.[3]

## **Protocol 3: Rat Model of Thromboembolism**

This in vivo protocol is designed to evaluate the thrombolytic efficacy of DS-1040.





**Figure 3.** Experimental workflow for the rat thromboembolism model.



#### Animals:

Male Wistar rats

#### Procedure:

- Anesthetize the rats according to approved institutional protocols.
- Surgically expose and cannulate the jugular vein for infusions and blood sampling.
- Induce thrombosis by a continuous intravenous infusion of tissue factor.
- Administer a single intravenous bolus of DS-1040 or vehicle control.
- Collect blood samples at specified time points to measure plasma D-dimer levels, a marker of fibrinolysis.
- At the end of the experiment, euthanize the animals and harvest the lungs to quantify fibrin deposition.
- Compare the extent of fibrinolysis (increased D-dimer, decreased lung fibrin) between DS-1040 treated and control groups.[1]

## **Therapeutic Rationale and Future Directions**

The therapeutic rationale for DS-1040 is based on its ability to enhance the body's own clotdissolving system with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[1] Preclinical and early clinical studies have shown that DS-1040 can effectively inhibit TAFIa and promote fibrinolysis without significantly affecting bleeding time.[3][5]





**Figure 4.** Logical relationship of DS-1040's therapeutic rationale.

Further clinical development is warranted to establish the safety and efficacy of DS-1040 in various thrombotic indications. Its potential as a standalone therapy or in combination with



existing anticoagulants or thrombolytics is an area of active investigation. The protocols and data presented here provide a valuable resource for researchers in the field of thrombosis and hemostasis to further explore the therapeutic potential of DS-1040 and similar TAFIa inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombinactivatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DS-1040 Tosylate: Application Notes and Protocols for Thrombotic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-tosylate-for-treating-thrombotic-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com